
(3-Chloro-4-fluorophenyl)propylamine
Übersicht
Beschreibung
“(3-Chloro-4-fluorophenyl)propylamine” is a chemical compound primarily used in scientific experiments. It has a molecular formula of C9H11ClFN and a molecular weight of 187.64 g/mol .
Synthesis Analysis
The synthesis of “(3-Chloro-4-fluorophenyl)propylamine” involves various chemical reactions. For instance, it has been used in the synthesis of linear, star, and comb-like polyacrylamides by atomic transfer radical polymerization .Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-fluorophenyl)propylamine” is defined by its molecular formula, C9H11ClFN . More detailed structural information may be available in specific scientific studies or databases.Chemical Reactions Analysis
The specific chemical reactions involving “(3-Chloro-4-fluorophenyl)propylamine” can vary depending on the context. It’s used in various chemical reactions, including those in the synthesis of other compounds .Physical And Chemical Properties Analysis
“(3-Chloro-4-fluorophenyl)propylamine” has a molecular weight of 187.64 g/mol . Additional physical and chemical properties may be found in specialized chemical databases or literature .Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition
Tyrosinase: is an enzyme involved in melanin production, which affects skin pigmentation and can be implicated in various disorders and neurodegenerative diseases like Parkinson’s. Compounds with the 3-chloro-4-fluorophenyl motif, such as (3-Chloro-4-fluorophenyl)propylamine, have been identified as potential tyrosinase inhibitors . This application is significant in the development of treatments for skin pigmentation disorders and as a preventive measure for neurodegenerative processes .
Molecular Modelling
In silico studies, including molecular modelling and docking analysis, utilize the 3-chloro-4-fluorophenyl structure to predict interactions with biological targets. This approach helps in understanding the binding affinities and potential inhibitory activities of new compounds before synthesizing and testing them in the lab .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of (3-Chloro-4-fluorophenyl)propylamine is Tyrosinase (TYR, EC 1.14.18.1) . TYR is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . It plays a crucial role in the production of melanin, a pigment responsible for hair, skin, and eye color .
Mode of Action
(3-Chloro-4-fluorophenyl)propylamine interacts with its target, TYR, by inhibiting its activity . The compound’s mode of action involves a network of interactions with copper ions and/or specific residues in the catalytic cavity of TYR . This interaction results in the inhibition of TYR, thereby preventing the oxidation of physiological substrates (L-tyrosine or L-DOPA) in in vitro assays .
Biochemical Pathways
The biochemical pathway primarily affected by (3-Chloro-4-fluorophenyl)propylamine is the melanogenesis pathway . This pathway is responsible for the synthesis of melanin, a physiological pigment . The compound’s inhibition of TYR activity controls the rate-limiting step in melanogenesis, thereby affecting the entire process of melanin synthesis .
Result of Action
The primary result of (3-Chloro-4-fluorophenyl)propylamine’s action is the inhibition of melanin production . By inhibiting TYR, the compound prevents the oxidation of L-tyrosine and/or L-DOPA to dopaquinone, a melanin precursor . This inhibition can lead to a decrease in melanin production, which may have implications for conditions related to melanin overproduction .
Action Environment
The action, efficacy, and stability of (3-Chloro-4-fluorophenyl)propylamine can be influenced by various environmental factors. For instance, the compound’s efficacy in Suzuki–Miyaura (SM) coupling reactions is attributed to the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQXDGHOCZKSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluorophenyl)propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)
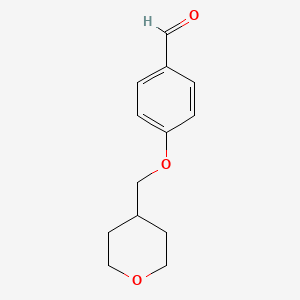
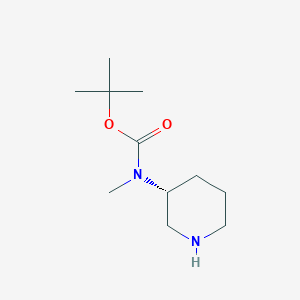
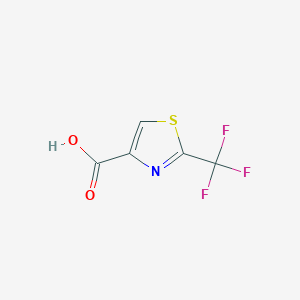
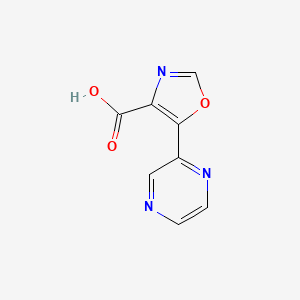
![3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386514.png)
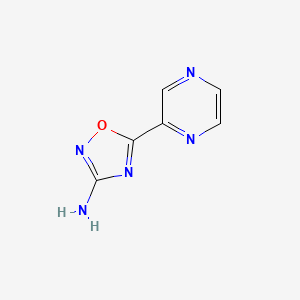
![4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386516.png)

![[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine](/img/structure/B1386520.png)
![[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine](/img/structure/B1386522.png)
![3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386524.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)